3-(4-Isopropylphenyl)propan-1-amine

Vue d'ensemble

Description

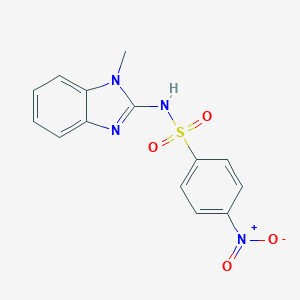

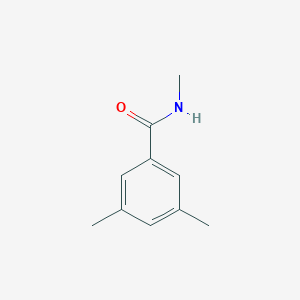

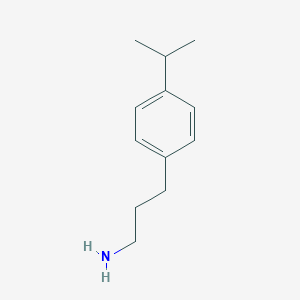

3-(4-Isopropylphenyl)propan-1-amine is a unique chemical with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The compound is also known by other names such as 3-[4-(propan-2-yl)phenyl]propan-1-amine and 3-(4-propan-2-ylphenyl)propan-1-amine .

Molecular Structure Analysis

The InChI string of 3-(4-Isopropylphenyl)propan-1-amine isInChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3 . The Canonical SMILES string is CC(C)C1=CC=C(C=C1)CCCN . These strings provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 267.0±19.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.5±3.0 kJ/mol . The flash point is 120.3±9.1 °C . The index of refraction is 1.516 . The molar refractivity is 58.2±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 2 hydrogen bond donors . It has 4 freely rotating bonds . The polar surface area is 26 Ų . The polarizability is 23.1±0.5 10^-24 cm³ . The surface tension is 34.9±3.0 dyne/cm . The molar volume is 192.5±3.0 cm³ .Applications De Recherche Scientifique

Synthesis of Enantiopure Compounds

The compound is used in the synthesis of enantiopure drug-like molecules, particularly 1-phenylpropan-2-amines . These are crucial in the development of pharmaceuticals where the chirality of the drug can significantly affect its efficacy.

Cognitive Function Improvement

Derivatives of this compound have been reported to improve cognitive function in patients with multiple sclerosis . This suggests its potential application in the treatment of neurodegenerative diseases.

Active Pharmaceutical Ingredient Constituent

Approximately 40% of all active pharmaceutical ingredients contain chiral amines . 3-(4-Isopropylphenyl)propan-1-amine could serve as a precursor or intermediate in the synthesis of these compounds.

Resolving Agents for Enantiomers

The compound can be used as a resolving agent in the separation of enantiomers . This is an essential step in the production of enantiomerically pure substances for various scientific applications.

Biocatalysis

In biocatalytic processes, this compound can be utilized as a starting material for the synthesis of novel disubstituted 1-phenylpropan-2-amines using transaminase enzymes . This method is environmentally friendly and economically attractive.

Neurological Disorders Treatment

It has potential applications in the treatment of neurological disorders such as Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder, as these conditions are currently treated with related compounds .

Obesity and Benign Prostatic Hyperplasia Treatment

Compounds structurally similar to 3-(4-Isopropylphenyl)propan-1-amine are used in the treatment of obesity and benign prostatic hyperplasia . This indicates possible research applications in developing treatments for these conditions.

Chemical Research and Development

As a product offered to early discovery researchers, it is a valuable chemical for experimental and developmental purposes in the field of chemistry .

Propriétés

IUPAC Name |

3-(4-propan-2-ylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWADJRXWKNYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589844 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Isopropylphenyl)propan-1-amine | |

CAS RN |

165736-01-6 | |

| Record name | 4-(1-Methylethyl)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165736-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(propan-2-yl)phenyl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)